molecular formula C16H17N2+ B12740211 Nomifensine dihydroisoquinolinium CAS No. 117365-92-1

Nomifensine dihydroisoquinolinium

Cat. No.: B12740211
CAS No.: 117365-92-1
M. Wt: 237.32 g/mol
InChI Key: RDAFXPYISCPBCF-UHFFFAOYSA-O
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Description

Nomifensine dihydroisoquinolinium is a metabolite derived from the antidepressant drug nomifensine. Nomifensine was initially introduced in the 1980s as a treatment for depressive illnesses due to its unique receptor binding profile. it was later withdrawn from the market due to its association with hemolytic anemia and hepatotoxicity .

Preparation Methods

The preparation of nomifensine dihydroisoquinolinium involves the oxidation of nomifensine. This transformation can be catalyzed by several human enzymes, including monoamine oxidase A, human myeloperoxidase, and cytochrome P450 enzymes . In vitro studies have shown that human liver microsomes supplemented with NADPH can generate the dihydroisoquinolinium ion metabolite along with other hydroxylated metabolites. When supplemented with t-butyl peroxide, only the dihydroisoquinolinium ion metabolite is observed .

Comparison with Similar Compounds

Nomifensine dihydroisoquinolinium is unique in its formation and toxicological profile compared to other similar compounds. Some related compounds include isoquinolinium ions and other tetrahydroisoquinoline derivatives . These compounds share structural similarities but differ in their metabolic pathways and toxicological effects. The unique receptor binding profile of nomifensine and its metabolites sets it apart from other antidepressant agents .

Properties

CAS No.

117365-92-1

Molecular Formula

C16H17N2+

Molecular Weight

237.32 g/mol

IUPAC Name

2-methyl-4-phenyl-3,4-dihydroisoquinolin-2-ium-8-amine

InChI

InChI=1S/C16H16N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,11,14,17H,10H2,1H3/p+1

InChI Key

RDAFXPYISCPBCF-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CC2=C(C=CC=C2N)C(C1)C3=CC=CC=C3

Origin of Product

United States

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